molecular formula C9H13N5O3 B082776 N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide CAS No. 14559-43-4

N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide

Cat. No. B082776
CAS RN: 14559-43-4
M. Wt: 239.23 g/mol
InChI Key: KIQYRLXDGHDTDK-UHFFFAOYSA-N
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Description

N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide (AN-7) is a chemical compound that has been studied for its potential therapeutic uses. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is that it is relatively easy to synthesize, making it a useful tool for researchers studying its potential therapeutic uses. However, this compound has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for the study of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide. One area of research is in the development of new cancer treatments based on this compound and related compounds. Another area of research is in the study of this compound's potential use in the treatment of neurodegenerative diseases. Additionally, this compound and related compounds may have potential applications in the field of materials science, as they have been shown to have interesting electronic and optical properties.

Synthesis Methods

The synthesis of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzene with potassium carbonate in dimethyl sulfoxide. This reaction produces 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzoic acid, which is then reacted with 1,3-diaminopropane in the presence of triethylamine to produce this compound.

Scientific Research Applications

N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been studied for its potential therapeutic uses in a variety of scientific research applications. One such application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent.

properties

CAS RN

14559-43-4

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide

InChI

InChI=1S/C9H13N5O3/c1-13-5-6(14(16)17)4-7(13)9(15)12-3-2-8(10)11/h4-5H,2-3H2,1H3,(H3,10,11)(H,12,15)

InChI Key

KIQYRLXDGHDTDK-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-]

synonyms

N-(3-Amino-3-iminopropyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide

Origin of Product

United States

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